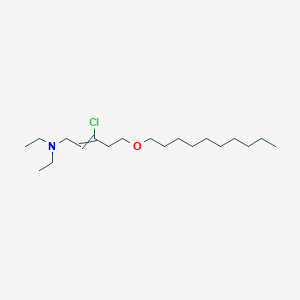
3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine is an organic compound with a complex structure that includes a chloro group, a decyloxy group, and a diethylpent-2-en-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine typically involves multiple steps, starting from simpler organic moleculesThe final step involves the formation of the diethylpent-2-en-1-amine moiety through a series of amination reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares the chloro and phenyl groups but differs in the rest of the structure.
3-Chloro-5-methylphenylboronic acid: Similar chloro and phenyl groups with a boronic acid moiety.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields .
Propiedades
Número CAS |
62766-25-0 |
|---|---|
Fórmula molecular |
C19H38ClNO |
Peso molecular |
332.0 g/mol |
Nombre IUPAC |
3-chloro-5-decoxy-N,N-diethylpent-2-en-1-amine |
InChI |
InChI=1S/C19H38ClNO/c1-4-7-8-9-10-11-12-13-17-22-18-15-19(20)14-16-21(5-2)6-3/h14H,4-13,15-18H2,1-3H3 |
Clave InChI |
MBDBORRENGCJDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCC(=CCN(CC)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















